molecular formula C9H10BrClN2O2 B12945507 Ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate

Ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate

Cat. No.: B12945507
M. Wt: 293.54 g/mol
InChI Key: YPFGAINDKRAFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate is a chemical compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Properties

Molecular Formula

C9H10BrClN2O2

Molecular Weight

293.54 g/mol

IUPAC Name

ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate

InChI

InChI=1S/C9H10BrClN2O2/c1-3-5-7(10)13-6(8(11)12-5)9(14)15-4-2/h3-4H2,1-2H3

InChI Key

YPFGAINDKRAFQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=N1)Cl)C(=O)OCC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of pyrazine derivatives, followed by esterification. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved. Studies have shown that it can affect cellular processes like signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
  • Ethyl 6-bromo-3-chloro-5-propylpyrazine-2-carboxylate
  • Ethyl 6-bromo-3-chloro-5-isopropylpyrazine-2-carboxylate

Uniqueness

Ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and physical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.